![molecular formula C7HBrF3NS B13716488 2-Bromo-3,4,5-trifluorophenylisothiocyanate](/img/structure/B13716488.png)
2-Bromo-3,4,5-trifluorophenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-3,4,5-trifluorophenylisothiocyanate typically involves the reaction of 2-Bromo-3,4,5-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3,4,5-trifluoroaniline
Reagent: Thiophosgene
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Analyse Chemischer Reaktionen
2-Bromo-3,4,5-trifluorophenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and nucleophiles like amines for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4,5-trifluorophenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: The compound is used in proteomics research to modify proteins and study their functions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4,5-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups to form covalent bonds. This reactivity makes it useful for modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,4,5-trifluorophenylisothiocyanate can be compared with other similar compounds such as:
- 2-Bromo-4,5,6-trifluorophenylisothiocyanate
- 2-Bromo-3,4,5-trifluorophenylamine
- 2-Bromo-3,4,5-trifluorophenylthiourea
These compounds share similar structural features but differ in their reactivity and applications. For example, 2-Bromo-3,4,5-trifluorophenylamine is primarily used as a starting material for the synthesis of other compounds, while 2-Bromo-3,4,5-trifluorophenylthiourea is used in the study of enzyme inhibition .
Eigenschaften
Molekularformel |
C7HBrF3NS |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
4-bromo-1,2,3-trifluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-5-4(12-2-13)1-3(9)6(10)7(5)11/h1H |
InChI-Schlüssel |
FCCJBVNBBQITKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.